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Compound of Interest

Compound Name:
Methyl 4-[3-(4-

aminophenyl)propyl]benzoate

CAS No.: 1346136-02-4

Cat. No.: B3232750

Get Quote

Strategic Significance in Liquid Crystal Design
Methyl 4-[3-(4-aminophenyl)propyl]benzoate (CAS: 1346136-02-4) serves as a versatile

asymmetric building block for calamitic and bent-core liquid crystals. Its structural value lies in

three key features:

The Propyl Spacer (C3 Linker): Unlike rigid biphenyl cores, the trimethylene spacer

introduces conformational flexibility. This "decoupling" of the two aromatic rings lowers

melting points and stabilizes smectic phases by allowing the mesogen to fold or align more

efficiently (the "odd-even" effect in LC spacers).

Dual Functionality: The molecule possesses two distinct reactive handles:

Methyl Ester: A protected acid functionality, ready for hydrolysis or transesterification.
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Primary Amine: A nucleophilic handle for Schiff base formation, azo coupling, or amide

synthesis.

Electronic Isolation: The saturated propyl chain interrupts conjugation between the two

aromatic rings, preventing fluorescence quenching in certain photonic applications and

altering dielectric anisotropy.

Synthesis Protocol: The "Heck-Reduction" Route
While traditional Friedel-Crafts acylation followed by ketone reduction is possible, it often

requires harsh conditions (e.g., Clemmensen reduction) incompatible with the ester group. The

Heck Coupling followed by Hydrogenation is the superior, high-fidelity route recommended for

laboratory and pilot-scale synthesis.

Phase 1: Heck Cross-Coupling
Objective: Construct the carbon skeleton by coupling Methyl 4-iodobenzoate with 1-allyl-4-

nitrobenzene.

Precursor A: Methyl 4-iodobenzoate (Electrophile)

Precursor B: 1-Allyl-4-nitrobenzene (Nucleophile/Olefin source)

Catalyst System: Pd(OAc)₂ / PPh₃[1][2]

Step-by-Step Protocol:

Setup: In a dry Schlenk flask equipped with a magnetic stir bar, charge Methyl 4-

iodobenzoate (10.0 mmol) and 1-Allyl-4-nitrobenzene (12.0 mmol, 1.2 eq).

Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and Triphenylphosphine (PPh₃) (4 mol%).[1] The

phosphine ligand stabilizes the Pd(0) species generated in situ.

Base & Solvent: Add Triethylamine (Et₃N) (2.0 eq) as the base to neutralize HI formed during

the cycle. Dissolve in anhydrous DMF (Dimethylformamide) (30 mL).

Reaction: Degas the solution with Argon for 10 minutes. Heat to 90°C for 12–16 hours.
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Mechanism:[2][3][4][5] The reaction proceeds via oxidative addition of Ar-I to Pd(0),

migratory insertion into the allyl double bond, and

-hydride elimination. Isomerization of the double bond may occur, yielding a mixture of 1,3-
diarylpropene isomers. This is acceptable as the next step saturates the chain.

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50

mL) to remove DMF and salts. Dry organic layer over MgSO₄ and concentrate.

Purification: Pass through a short silica plug (Hexane/EtOAc 8:2) to remove Palladium black.

Isolate the crude Methyl 4-[3-(4-nitrophenyl)allyl]benzoate intermediate.

Phase 2: One-Pot Hydrogenation & Reduction
Objective: Simultaneously saturate the propyl chain and reduce the nitro group to the target

amine.

Step-by-Step Protocol:

Setup: Dissolve the crude intermediate from Phase 1 in Ethyl Acetate/Methanol (1:1) (50

mL).

Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[6]

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1

atm) or in a Parr shaker (30 psi) at room temperature for 6–8 hours.

Monitoring: Monitor via TLC.[3][6] The disappearance of the yellow Nitro spot and the

olefin UV activity indicates completion.

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

MeOH.

Isolation: Concentrate the filtrate to yield Methyl 4-[3-(4-aminophenyl)propyl]benzoate.

Final Purification: Recrystallize from Ethanol/Hexane if necessary to achieve >99% purity

(white/off-white solid).
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Visualization of Synthesis & Application

Workflow Logic
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Caption: Synthesis workflow from precursors to target mesogen and downstream applications.

Functionalization Pathways (The "Use")
Once synthesized, the target molecule functions as a "head-to-tail" core.

A. Synthesis of Schiff Base Mesogens
The amine group reacts with substituted benzaldehydes to form imine-linked liquid crystals.

Reagent: 4-Alkoxybenzaldehyde.

Conditions: Reflux in Ethanol with catalytic Acetic Acid.

Result:MeOOC-Ph-(CH2)3-Ph-N=CH-Ph-OR

Note: The propyl spacer decouples the imine from the ester, often resulting in Smectic C

phases suitable for ferroelectric display research.
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B. Synthesis of Azo-Mesogens (Photo-Switchable)
The amine can be converted into a diazonium salt and coupled with electron-rich aromatics.

Step 1: Diazotization (NaNO₂, HCl, 0°C).

Step 2: Coupling with Phenol or N,N-dimethylaniline.

Result:MeOOC-Ph-(CH2)3-Ph-N=N-Ph-OH

Application: These molecules exhibit trans-cis isomerization under UV light, used in optical

storage devices.

Analytical Validation (QC)
To ensure the integrity of the "flexible core," the following data points must be verified:

Technique Parameter
Expected
Observation

Interpretation

1H NMR Propyl Chain 2.65 (t, 2H), 1.95 (m,

2H), 2.55 (t, 2H)

Confirms saturation of

the C3 linker. Absence

of olefinic protons

(5.0-6.5 ppm) is

critical.

1H NMR Ester Methyl 3.90 (s, 3H)
Confirms integrity of

the methyl ester.

IR Spectroscopy Amine Stretch
3350–3450 cm⁻¹

(doublet)

Confirms reduction of

NO₂ to NH₂.

IR Spectroscopy Ester Carbonyl ~1720 cm⁻¹ (strong)
Confirms ester

retention.

DSC Melting Point

Sharp endotherm

(approx. 50-70°C

depending on purity)

Broad peaks indicate

incomplete

hydrogenation or

isomeric mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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